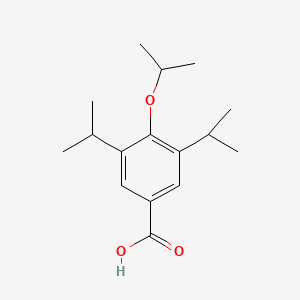
4-Isopropoxy-3,5-diisopropylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C16H24O3. It is known for its unique structure, which includes an isopropoxy group and two isopropyl groups attached to a benzoic acid core. This compound is often used as a reference standard in pharmaceutical research and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of methyl 3,5-dimethoxybenzoate with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution. The reaction proceeds through the formation of 3,5-dimethoxybenzoic acid, which is then alkylated to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反応の分析
Types of Reactions
4-Isopropoxy-3,5-diisopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Isopropoxy-3,5-diisopropylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
作用機序
The mechanism of action of 4-Isopropoxy-3,5-diisopropylbenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
3,5-Diisopropyl-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of an isopropoxy group.
4-Hydroxy-3,5-diisopropylbenzoic acid: Another closely related compound with a hydroxyl group.
Uniqueness
This compound is unique due to its specific isopropoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of pharmaceuticals and advanced materials .
特性
分子式 |
C16H24O3 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
3,5-di(propan-2-yl)-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-9(2)13-7-12(16(17)18)8-14(10(3)4)15(13)19-11(5)6/h7-11H,1-6H3,(H,17,18) |
InChIキー |
DUKKPTUBNBVVTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1OC(C)C)C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















